1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 2,5-dioxopyrrolidin-1-yl acetate group. The benzo[d]thiazol-2-yl group is a type of heterocyclic aromatic compound, which is a common structure in many biologically active compounds . The azetidin-3-yl group is a type of beta-lactam, a class of compounds that includes many antibiotics. The 2,5-dioxopyrrolidin-1-yl acetate group is a type of pyrrolidone, which is a common structure in many pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzo[d]thiazol-2-yl group, the four-membered azetidin-3-yl ring, and the five-membered 2,5-dioxopyrrolidin-1-yl ring. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic benzo[d]thiazol-2-yl group, the strained azetidin-3-yl ring, and the electron-withdrawing trifluoromethyl group. The 2,5-dioxopyrrolidin-1-yl acetate group could potentially undergo hydrolysis or other reactions involving the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzo[d]thiazol-2-yl group, the azetidin-3-yl ring, and the 2,5-dioxopyrrolidin-1-yl acetate group would likely contribute to its polarity and potentially its solubility in various solvents .Scientific Research Applications
The available information suggests that related thiazole compounds have been studied for various biological activities, including analgesic, anti-inflammatory, antitumor, cytotoxic, and antimicrobial properties . These activities indicate potential applications in medical research and pharmaceutical development.
Future Directions
Future research could focus on exploring the biological activity of this compound, given the known activities of compounds containing similar functional groups. Additionally, studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives have been found to inhibit topoisomerase I , a key enzyme involved in DNA replication and transcription.
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Some thiazole derivatives have been reported to induce cell apoptosis .
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c18-17(19,20)10-2-1-3-11-15(10)21-16(28-11)22-6-9(7-22)27-14(26)8-23-12(24)4-5-13(23)25/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNCXGHHQTWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
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